Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Medicinal chemistry Kinase inhibitor design Scaffold engineering

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 1245648-09-2) is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine class—a scaffold recognized as a privileged template in medicinal chemistry for its ability to mimic purine nucleotides and occupy kinase ATP-binding pockets. The compound features a fully saturated 2,4-dioxo pyrimidine-like ring fused to a pyrrole bearing an ethyl ester substituent at the C6 position, with molecular formula C₉H₉N₃O₄ and a molecular weight of 223.19 g/mol.

Molecular Formula C9H9N3O4
Molecular Weight 223.188
CAS No. 1245648-09-2
Cat. No. B567591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
CAS1245648-09-2
Molecular FormulaC9H9N3O4
Molecular Weight223.188
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=C1)C(=O)NC(=O)N2
InChIInChI=1S/C9H9N3O4/c1-2-16-8(14)5-3-6-7(13)10-9(15)11-12(6)4-5/h3-4H,2H2,1H3,(H2,10,11,13,15)
InChIKeyBDHDGKDBPAJZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 1245648-09-2): Procurement-Grade Building Block and Key Intermediate for Kinase-Targeted Drug Discovery


Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 1245648-09-2) is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine class—a scaffold recognized as a privileged template in medicinal chemistry for its ability to mimic purine nucleotides and occupy kinase ATP-binding pockets [1]. The compound features a fully saturated 2,4-dioxo pyrimidine-like ring fused to a pyrrole bearing an ethyl ester substituent at the C6 position, with molecular formula C₉H₉N₃O₄ and a molecular weight of 223.19 g/mol . This dioxo-ethyl ester architecture provides a chemically differentiated set of hydrogen-bond donor/acceptor vectors and a hydrolytically labile ester handle for downstream diversification compared to mono-oxo, amino-substituted, or carboxylic acid analogs within the same scaffold family.

Why Generic Substitution of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Fails: Regioisomeric, Tautomeric, and Functional-Group Differentiation Drive Outcome Divergence


Within the pyrrolotriazine building-block landscape, compounds sharing the same molecular formula (C₉H₉N₃O₄) can differ in ring-fusion regiochemistry ([2,1-f] vs. [1,2-a]), oxidation state at C2/C4 (dioxo vs. mono-oxo vs. amino), and the nature of the C6 substituent (ethyl ester vs. carboxylic acid vs. methyl ester). These seemingly minor variations produce divergent hydrogen-bonding topologies, altered tautomeric equilibria, and different reactivity profiles in downstream coupling reactions such as amidation, hydrolysis, or nucleophilic aromatic substitution. Consequently, substituting the target [2,1-f]-dioxo-ethyl ester with a [1,2-a] regioisomer or a carboxylic acid analog will not preserve the same synthetic trajectory, intermediate stability, or final-product structure-activity relationship (SAR) in kinase inhibitor programs [1][2]. The sections below quantify these differentiating parameters.

Quantitative Differentiation Evidence for Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate vs. Closest Analogs


Regioisomeric Identity: [2,1-f] vs. [1,2-a] Ring Fusion Determines Scaffold Recognition in Kinase Active Sites

The target compound adopts the [2,1-f] pyrrolotriazine fusion (pyrrole C2–C3 fused to triazine N1–C6), which is the regiochemistry employed in all clinically evaluated pyrrolotriazine-based kinase inhibitors including the VEGFR-2/FGFR-1 program (Bristol-Myers Squibb) and the p38α MAP kinase inhibitor series [1][2]. The isomeric [1,2-a] analog (CAS 54449-89-7, ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate) is documented only as a research chemical with no peer-reviewed kinase inhibition data or patent-protected drug candidate linkages . Quantum-mechanically, the [1,2-a] fusion relocates the bridgehead nitrogen, altering the spatial orientation of the C6/C7 ester vector by approximately 1.2–1.5 Å relative to the [2,1-f] scaffold, a shift sufficient to disrupt critical hinge-region hydrogen bonds in kinase ATP sites [1]. Both compounds share the identical molecular formula (C₉H₉N₃O₄, MW 223.19), but the [2,1-f] isomer is the only one backed by extensive patent estate coverage (Bristol-Myers Squibb US 6,869,952; Incyte US 11,753,413) as a core intermediate [3][4].

Medicinal chemistry Kinase inhibitor design Scaffold engineering

C6 Ethyl Ester vs. C6 Carboxylic Acid: Synthetic Versatility and Downstream Handling Advantages

The target compound carries an ethyl ester at the C6 position, whereas the closest commercially available analog in the 2,4-dioxo series is the C6 carboxylic acid (CAS 54449-90-0, 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylic acid) . The ethyl ester provides a protected carboxyl synthon that enables direct amidation, reduction, or transesterification without a separate protection/deprotection sequence. In the p38α MAP kinase inhibitor program, the C6 ethyl ester served as the key intermediate for introducing C6-amide and C6-ketone substituents that ultimately delivered compounds with IC₅₀ values of 10 nM against p38α and oral bioavailability suitable for murine inflammation models [1]. The free carboxylic acid analog, in contrast, requires activation (e.g., HATU, EDC) and is more prone to decarboxylation under thermal or acidic conditions commonly encountered in parallel synthesis workflows. Predicted pKa of the target compound's conjugate acid (dioxo NH) is 4.24 ± 0.20, which is compatible with mildly acidic to neutral reaction conditions, whereas the carboxylic acid comparator has an additional acidic proton (predicted pKa ~3–4) that can complicate base-sensitive transformations .

Synthetic chemistry Building block procurement Parallel synthesis

2,4-Dioxo vs. 4-Oxo Substitution Pattern: Hydrogen-Bond Donor Capacity and Tautomeric Stability

The target compound features a fully saturated 2,4-dioxo-1,2,3,4-tetrahydro substitution pattern, providing two hydrogen-bond donor sites (N3–H and N1–H or their tautomeric equivalents) and two acceptor carbonyls. The closest mono-oxo analog, ethyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 869067-01-6), has only one oxo group at C4 and a C2 position available for amino or other substitution, resulting in a fundamentally different hydrogen-bonding donor/acceptor count . The dioxo pattern mimics the pyrimidine-2,4-dione motif found in uracil and thymine, enabling potential base-pairing interactions with adenine-rich biological targets—a feature exploited in C-nucleoside design where pyrrolo[2,1-f][1,2,4]triazine C-nucleosides act as purine mimetics [1]. The 2,4-dioxo compound has a calculated hydrogen-bond donor count of 2 and acceptor count of 4, versus donor count of 1 and acceptor count of 4 for the 4-oxo analog . This additional donor site alters the compound's solubility profile and target recognition properties.

Molecular recognition Kinase hinge binding Physicochemical profiling

Purity Specification and Batch-to-Batch Consistency: Vendor-Documented Quality Control Metrics vs. Comparator

Commercially available batches of the target compound are offered with documented purity specifications ranging from 95% to 99% . Bidepharm supplies the compound at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC . ACME Chem offers 99% purity grade , while BOC Sciences provides 95% purity . Capotchem specifies moisture content at ≤0.5% maximum . In contrast, the [1,2-a] regioisomer (CAS 54449-89-7) is available at a minimum purity of 95% from AKSci but lacks the multi-vendor quality verification ecosystem and QC documentation depth . The target compound appears in ≥8 vendor catalogs with published specifications, versus ≤3 for the regioisomeric comparator, indicating a more mature and quality-verified supply chain . The MDL number MFCD12911734 provides a unique identifier for procurement tracking across supplier databases .

Quality assurance Procurement specification Analytical chemistry

Predicted Physicochemical Properties: Density and pKa as Differentiation from Chlorinated and Methyl-Ester Analogs

The target compound has a predicted density of 1.61 ± 0.1 g/cm³ and a predicted pKa of 4.24 ± 0.20 for the dioxo NH proton . This pKa value positions the compound as weakly acidic, with significant deprotonation occurring above pH ~4.2—a property that influences solubility, extraction behavior, and chromatographic purification. The chlorinated analog ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-41-9) lacks the dioxo NH donors altogether, resulting in higher logP and reduced aqueous solubility, making it less suitable for aqueous-phase transformations without co-solvent [1]. The methyl ester analog methyl 4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-70-4) has a lower molecular weight (209.16 vs. 223.19) but lacks the second oxo group at C2, altering the hydrogen-bond donor capacity as described in Evidence Item 3 . Density differences affect bulk handling and solution preparation calculations in multi-gram syntheses.

Pre-formulation Physicochemical profiling Building block selection

Cautionary Note: Limited Direct Biological Activity Data for the Parent Building Block—Procurement Value Derives from Intermediate Status, Not Target Engagement

It is essential to state explicitly that a systematic search of PubMed, patent databases, and authoritative chemical biology repositories (ChEMBL, BindingDB, PubChem BioAssay) through May 2026 did not retrieve any peer-reviewed, quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀) for the parent compound ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate as a standalone bioactive entity. Vendor claims of antiproliferative activity against human tumor cell lines lack primary publication identifiers and cannot be independently verified. This contrasts with elaborated pyrrolo[2,1-f][1,2,4]triazine derivatives bearing C4-anilino and C6-amide/ketone substituents, which have reported p38α IC₅₀ values as low as 10 nM, Met kinase IC₅₀ in the single-digit nanomolar range, and VEGFR-2 IC₅₀ of 40 nM [1][2][3]. The target compound's procurement value is therefore anchored in its role as a chemically defined, QC-verified synthetic intermediate—not as a screening hit or tool compound. Users requiring direct biological activity should consider elaborated C4/C6-disubstituted analogs for which quantitative target engagement data exist [1][2].

Evidence transparency Procurement decision support Data gap analysis

Optimal Application Scenarios for Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Based on Verified Differentiation Evidence


Kinase Inhibitor Library Synthesis: C6 Amidation and Ketone Installation Exploiting the Ethyl Ester Handle

The C6 ethyl ester of the target compound serves as a versatile electrophilic anchor for generating diverse amide and ketone libraries targeting kinase ATP-binding sites. As demonstrated in the p38α MAP kinase inhibitor program, C6-amide and C6-ketone derivatives derived from pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate esters achieved p38α IC₅₀ values of 10 nM with oral bioavailability in murine models . Medicinal chemistry teams synthesizing focused kinase libraries should procure this building block for direct HATU- or DCC-mediated amidation with primary and secondary amines, or for Weinreb amide formation followed by organometallic addition to install aryl/heteroaryl ketones at C6. The [2,1-f] fusion ensures compatibility with published SAR frameworks, and the 2,4-dioxo pattern maintains the hydrogen-bond donor count required for hinge-region recognition in canonical kinase inhibitor pharmacophores .

Fragment-Based Drug Discovery (FBDD): A Purine-Mimetic Core with Defined Hydrogen-Bonding Topology

The 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine core mimics the pyrimidine-2,4-dione motif of uracil and thymine, enabling it to function as a purine-like fragment in fragment-based screening campaigns . With two hydrogen-bond donors and four acceptors, a predicted pKa of 4.24 ± 0.20, and a molecular weight of 223.19 g/mol (well within the rule-of-three guidelines for fragment libraries), this building block is suitable for soaking experiments in kinase crystallography and for SPR-based fragment screens . The ethyl ester can be hydrolyzed to the carboxylic acid for increased solubility if required, or retained as a lipophilic anchor for fragment growing. Procurement of the [2,1-f] regioisomer specifically ensures that any fragment hits can be advanced using established synthetic routes from the BMS and Incyte patent estates .

Nucleoside Analog Design: Synthesis of Pyrrolo[2,1-f][1,2,4]triazine C-Nucleosides as Antiviral and Anticancer Agents

The pyrrolo[2,1-f][1,2,4]triazine scaffold was first applied in C-nucleoside chemistry as a purine mimetic, yielding analogs of sangivamycin, tubercidin, and toyocamycin with antiviral and anticancer potential . The target compound's C6 ethyl ester provides a functionalizable position for attaching ribose, 2-deoxyribose, or 2,3-dideoxyribose sugar moieties via Vorbrüggen glycosylation or related C–C bond-forming methodologies. The 2,4-dioxo substitution pattern is structurally analogous to the pyrimidine ring of natural pyrimidine nucleosides, while the pyrrole ring replaces the imidazole of natural purines, creating a unique purine/pyrimidine hybrid scaffold for probing nucleotide-binding enzymes including viral RNA-dependent RNA polymerases and cellular kinases . Researchers in antiviral drug discovery should select this building block over the [1,2-a] isomer or mono-oxo analogs to maintain consistency with published C-nucleoside synthetic protocols.

Process Chemistry and Scale-Up: Multi-Vendor Supply Chain with Defined QC Specifications Supports Gram-to-Kilogram Campaigns

The target compound is available from ≥8 vendors with purity grades ranging from 95% to 99% and documented orthogonal QC (NMR, HPLC, GC), including moisture specifications ≤0.5% . Capotchem explicitly lists production scale capability up to kilograms, positioning this compound as a viable intermediate for process chemistry groups scaling lead compounds toward preclinical candidate selection . The MDL identifier MFCD12911734 enables cross-vendor lot tracking . For procurement officers, the multi-source availability reduces single-supplier dependency, while the availability of batch-specific analytical data supports GLP-adjacent documentation requirements. Compared to the single-source [1,2-a] isomer (AKSci only, 95% minimum purity) , the [2,1-f] target compound offers substantially lower supply-chain risk for programs advancing beyond the milligram discovery scale.

Quote Request

Request a Quote for Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.